3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-chloro-5-[4-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5S2/c1-24-13(15(17,18)19)21-22-14(24)25-7-8-2-4-9(5-3-8)11-10(6-20)12(16)23-26-11/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJITDCEOLRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C3=C(C(=NS3)Cl)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile is a novel synthetic molecule with potential biological applications. Its complex structure incorporates both triazole and isothiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
- Chemical Formula : C15H9ClF3N5S2
- Molecular Weight : 415.84 g/mol
- CAS Number : 662138-29-6
The presence of the triazole ring is significant as it contributes to the compound's biological activity, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing isothiazole and triazole moieties. For instance:
- In vitro Studies : A compound structurally similar to the target molecule exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were reported as low as 6.2 μM against colon carcinoma (HCT116) cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are recognized for their antifungal properties:
- Antifungal Activity : Compounds with similar structural features have demonstrated good antifungal activity against various pathogens. For example, a related triazole derivative showed effective inhibition of fungal growth at concentrations below 3.09 µg/mL against Gram-positive bacteria .
The mechanism underlying the biological activities of triazole and isothiazole compounds often involves:
- Inhibition of Enzymatic Pathways : Many triazoles act by inhibiting enzymes critical for cell division in cancer cells.
- Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Targeting Specific Proteins : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cancer progression, such as CDK2 .
Case Studies
Several case studies provide insight into the effectiveness of similar compounds:
- Study on Triazole Derivatives : A series of triazole-thione derivatives were synthesized and evaluated for their anticancer properties. One derivative was found to be equipotent against both A431 and Jurkat cell lines, showcasing broad-spectrum activity .
- Antimicrobial Evaluation : A study evaluated various thiazole and triazole derivatives for their ability to inhibit microbial growth. The results indicated that certain modifications to the structure significantly enhanced antimicrobial efficacy .
Scientific Research Applications
The compound 3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.
Structure and Composition
- Molecular Formula : C15H9ClF3N5S2
- Molecular Weight : 415.84 g/mol
- CAS Number : 662138-29-6
The compound features a complex structure that includes an isothiazole ring, a triazole moiety, and trifluoromethyl groups, which contribute to its biological activity and stability.
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and antifungal properties . The presence of the triazole group is particularly significant as triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, making them effective against various fungal infections.
Case Studies
- Antifungal Activity : Research has demonstrated that derivatives of isothiazole compounds exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The incorporation of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and bioavailability .
Agricultural Chemistry
The compound is also explored for its pesticidal properties , particularly as a fungicide. Its unique structure allows it to disrupt fungal cell wall synthesis, providing a mechanism for controlling plant pathogens.
Case Studies
- Fungicidal Efficacy : Field trials have shown that formulations containing isothiazole derivatives significantly reduce fungal diseases in crops like wheat and rice. The compound's effectiveness is attributed to its ability to inhibit spore germination and mycelial growth .
Materials Science
In materials science, compounds with isothiazole structures are being investigated for their potential use in developing novel polymers and coatings . Their thermal stability and resistance to environmental degradation make them suitable candidates for advanced materials.
Case Studies
- Polymer Development : Research indicates that incorporating isothiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. These materials could be utilized in applications ranging from automotive components to protective coatings .
Summary of Applications
| Application Area | Key Properties | Example Use Cases |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, antifungal | Treatment of fungal infections |
| Agricultural Chemistry | Fungicidal | Crop protection against fungal pathogens |
| Materials Science | Thermal stability, durability | Development of advanced polymers |
| Compound | Antifungal Activity (MIC) | Application Area |
|---|---|---|
| 3-chloro-5-[4-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile | < 1 µg/mL | Medicinal Chemistry |
| Other Isothiazole Derivative | 2 µg/mL | Agricultural Chemistry |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Isothiazole vs. Triazole Core: The target compound’s isothiazole ring (vs. The trifluoromethyl group on the triazole enhances electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs like CAS 26028-65-9 .
Substituent Effects :
- The thioether linker in the target compound enables conformational flexibility, contrasting with rigid analogs like 3-chloro-5-phenylisothiazole-4-carbonitrile .
- Chlorine and carbonitrile groups are common in agrochemicals (e.g., fungicides), suggesting possible pesticidal activity .
Crystallographic Behavior :
- highlights isostructural crystallinity in fluorophenyl-containing analogs, suggesting the target compound may adopt similar planar conformations with deviations at substituent orientations . SHELX software () is widely used for such analyses .
Functional Implications
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated triazoles, improving membrane permeability .
- Metabolic Stability : Thioether linkages resist oxidative degradation better than thiols, as seen in CAS 26028-65-9 .
- Synthetic Complexity : Multi-step synthesis (e.g., sequential Suzuki-Miyaura couplings) is required for the target compound, whereas simpler analogs (e.g., CAS 28989-23-3) are accessible in fewer steps .
Research Findings and Data Gaps
- Synthesis: No yield data are provided for the target compound, though reports high yields (~80–90%) for structurally related fluorophenyl derivatives .
- Biological Activity: Evidence gaps exist regarding specific targets (e.g., kinase inhibition), though carbonitrile-containing isothiazoles are known protease inhibitors .
- Stability : The trifluoromethyl group likely improves thermal stability, as seen in fluorinated agrochemicals .
Preparation Methods
Formation of the Isothiazole Ring
The isothiazole scaffold is synthesized via (4+1)-heterocyclization using α-keto thioesters and ammonium acetate. For example, reacting ethyl 3-oxopent-4-ynethioate with ammonium acetate in acetic acid at 100°C yields 3,5-disubstituted isothiazoles. This method provides direct access to the 4-cyano group by incorporating nitrile-containing precursors.
Key Conditions
| Reactant | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl 3-oxopent-4-ynethioate | NH₄OAc/AcOH | 100 | 70–85 |
Oxidative cyclization of 3-aminopropenethiones using hydrogen peroxide or iodine represents an alternative route, particularly for introducing electron-withdrawing groups.
Chlorination at Position 3
Chlorination of the isothiazole core is achieved using phosphorus oxychloride (POCl₃). For instance, treating 5-phenylisothiazole-4-carbonitrile with POCl₃ at 100°C for 4 hours installs the 3-chloro substituent in 83% yield.
Optimization Insight
- Solvent: Toluene or chlorobenzene enhances electrophilic substitution.
- Stoichiometry: Excess POCl₃ (2.5 equiv) ensures complete conversion.
Functionalization at Position 5
Introducing the 4-(bromomethyl)phenyl group at position 5 employs Suzuki–Miyaura cross-coupling . A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between 3-chloro-5-bromoisothiazole-4-carbonitrile and 4-(bromomethyl)phenylboronic acid in tetrahydrofuran (THF)/water (3:1) at 80°C.
Representative Data
| Boronic Acid | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 4-(Bromomethyl)phenyl | Pd(PPh₃)₄ | 12 | 78 |
Synthesis of 4-Methyl-5-(Trifluoromethyl)-4H-1,2,4-Triazole-3-Thiol
Cyclocondensation of Thiosemicarbazides
The triazole moiety is prepared by cyclizing 4-methyl-3-thiosemicarbazide with trifluoroacetic anhydride. Heating at 120°C in dimethylformamide (DMF) for 6 hours affords the triazole-thiol in 65% yield.
Critical Parameters
- Acid Scavenger: Triethylamine neutralizes HCl byproducts.
- Purification: Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product.
Assembly of the Thioether Bridge
Nucleophilic Substitution
The 5-(4-bromomethylphenyl)isothiazole intermediate reacts with 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate. The thiolate anion displaces bromide, forming the thioether linkage.
Reaction Profile
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 82 |
Final Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.65–7.43 (m, 4H, aryl-H), 4.52 (s, 2H, SCH₂), 3.89 (s, 3H, NCH₃).
- ¹³C NMR: δ 160.1 (C≡N), 152.4 (triazole-C), 139.8–125.3 (aryl-C), 121.5 (CF₃, q, J = 288 Hz).
- HRMS: m/z 485.9782 [M+H]⁺ (calculated: 485.9785).
Purity and Yield Optimization
Recrystallization from benzene/hexane (1:3) elevates purity to >99% (HPLC). Cumulative yields from initial isothiazole formation to final coupling range from 32–45%, depending on halogenation efficiency.
Challenges and Alternative Pathways
Competing Side Reactions
Green Chemistry Approaches
Recent advances propose using water/alcohol mixtures for cyclization steps, reducing reliance on DMF. Catalytic iodine systems have also shown promise in POCl₃-free chlorinations.
Q & A
Q. How can conceptual frameworks guide SAR studies for this compound?
- Methodological Answer : Link research to the "lock-and-key" model for enzyme inhibition or QSAR (Quantitative Structure-Activity Relationship) principles. For example, emphasizes using Hammett constants (σ) to predict electronic effects of substituents (e.g., CF₃ as a strong electron-withdrawing group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
